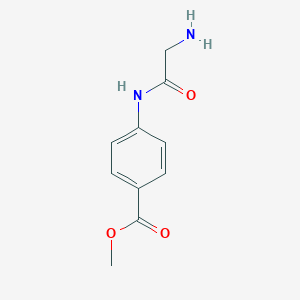

Methyl 4-(glycylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorescence Properties in Solvents

- Methyl 4-(N,N-dimethylamino)benzoate exhibits distinct fluorescence properties in various solvents. In acetonitrile, a longer wavelength fluorescence band, attributed to excited dimer fluorescence, is observed. This suggests potential applications in fluorescence-based studies and analytical methods (Revill & Brown, 1992).

Role in Synthesis of Pharmaceuticals and Fragrances

- Methyl 4-methoxybenzoate, a structurally similar compound, is used as a pharmaceutical intermediate and in organic syntheses. It's also used in the flavor and perfume industry due to its sweet herbal aroma. This indicates potential industrial applications of Methyl 4-(glycylamino)benzoate in similar domains (Popovski et al., 2010).

Use in Enzymatic Transesterification

- The enzymatic transesterification of methyl benzoate under ultrasound irradiation using a commercial immobilized lipase has been explored. This process is relevant in the field of green chemistry and bio-catalysis, suggesting a similar potential for Methyl 4-(glycylamino)benzoate in enzymatic reactions (Ceni et al., 2011).

Role in Radiochemical Syntheses

- Methyl 4-(2,5-dihydroxybenzylamino)benzoate has been used in radiochemical syntheses, indicating its utility in the preparation of radiolabeled compounds for medical imaging and diagnostic studies (Taylor et al., 1996).

Antioxidant Properties

- Compounds like methyl benzoate, related to Methyl 4-(glycylamino)benzoate, have been isolated from plants like Salvinia molesta and exhibit antioxidant properties. This suggests potential applications in developing antioxidant-rich products or in oxidative stress-related research (Choudhary et al., 2008).

Quantum Chemical Studies

- Quantum chemical studies of compounds structurally similar to Methyl 4-(glycylamino)benzoate provide insights into their electronic structure and reactivity, which is crucial in material science and molecular engineering (Şahin et al., 2015).

Synthetic Utility in Organic Chemistry

- Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and methyl (E)‐2‐(benzoylamino)‐3‐cyanoprop‐2‐enoate, compounds with structural similarities to Methyl 4-(glycylamino)benzoate, have been used as versatile reagents in synthesizing various heterocyclic systems, indicating potential utility in organic synthesis (Pizzioli et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 4-[(2-aminoacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMIMCDRIBQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

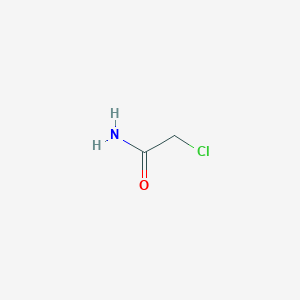

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(glycylamino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.